2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide
2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0690155
InChI:
InChI=1S/C16H14FN3O3S/c1-2-12(22-11-7-5-10(17)6-8-11)16(21)18-15-14(19-23-20-15)13-4-3-9-24-13/h3-9,12H,2H2,1H3,(H,18,20,21)
SMILES:
CCC(C(=O)NC1=NON=C1C2=CC=CS2)OC3=CC=C(C=C3)F
Molecular Formula:
C16H14FN3O3S
Molecular Weight:
347.4 g/mol
2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide
CAS No.:
Cat. No.: VC0690155
Molecular Formula: C16H14FN3O3S
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14FN3O3S |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 2-(4-fluorophenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)butanamide |
| Standard InChI | InChI=1S/C16H14FN3O3S/c1-2-12(22-11-7-5-10(17)6-8-11)16(21)18-15-14(19-23-20-15)13-4-3-9-24-13/h3-9,12H,2H2,1H3,(H,18,20,21) |
| Standard InChI Key | KXWRCKDVLHXMPX-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)NC1=NON=C1C2=CC=CS2)OC3=CC=C(C=C3)F |
| Canonical SMILES | CCC(C(=O)NC1=NON=C1C2=CC=CS2)OC3=CC=C(C=C3)F |
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